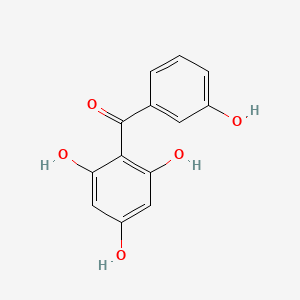

2,3',4,6-Tetrahydroxybenzophenone

描述

2,3’,4,6-Tetrahydroxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of four hydroxyl groups attached to the benzophenone core. This compound is significant in the biosynthesis of xanthones, which are secondary metabolites found in various plants. Xanthones exhibit a wide range of biological activities, making 2,3’,4,6-Tetrahydroxybenzophenone an important intermediate in natural product chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 2,3’,4,6-Tetrahydroxybenzophenone can be synthesized through regioselective oxidative phenol couplings. In cultured cells of Centaurium erythraea and Hypericum androsaemum, the compound is formed via intramolecular coupling reactions catalyzed by cytochrome P450 enzymes. These reactions require NADPH and oxygen as essential cofactors .

Industrial Production Methods: Industrial production of 2,3’,4,6-Tetrahydroxybenzophenone typically involves the use of benzophenone synthase enzymes. These enzymes catalyze the formation of the compound from 3-hydroxybenzoyl-CoA and three molecules of malonyl-CoA. The process is highly efficient and can be scaled up for large-scale production .

化学反应分析

Biosynthetic Pathway via Benzophenone Synthase (BPS)

The enzyme benzophenone synthase (BPS) catalyzes the formation of 2,3',4,6-tetrahydroxybenzophenone in plants like Centaurium erythraea. This reaction involves:

-

Substrates : 3-Hydroxybenzoyl-CoA (starter molecule) + 3 malonyl-CoA molecules

-

Mechanism : Iterative decarboxylative condensation followed by intramolecular Claisen cyclization .

Key Reaction Steps :

| Step | Description | Product |

|---|---|---|

| 1 | Condensation of 3-hydroxybenzoyl-CoA with malonyl-CoA | Linear tetraketide intermediate |

| 2 | Cyclization via Claisen condensation | This compound |

Wild-type BPS exhibits substrate flexibility , accepting benzoyl-CoA (forming 2,4,6-trihydroxybenzophenone) and 3-hydroxybenzoyl-CoA (yielding the target compound) . A T135L mutation in BPS alters product specificity, favoring phenylpyrone derivatives over benzophenones .

Example Protocol from Patented Methods

A Friedel-Crafts acylation approach uses:

-

Catalyst : Boron trifluoride methanol solution (safer alternative to etherate)

-

Reactants : Pyrogallol (1,2,3-trihydroxybenzene) + p-hydroxybenzoic acid

-

Conditions : 100–120°C for 2–6 hours, neutral pH adjustment post-reaction .

Note: Adjusting substituent positions in reactants could theoretically yield this compound .

Enzymatic vs. Chemical Catalysis

Critical Factors :

-

Enzymatic reactions depend on CoA-thioester activation and active-site residues (e.g., Thr135 in BPS) .

-

Chemical synthesis relies on Lewis acid strength and solvent polarity to direct electrophilic acylation .

Functional Group Reactivity

The hydroxyl groups at positions 2, 3', 4, and 6 enable:

-

Chelation : Binds metal ions (e.g., Fe³⁺, Al³⁺), influencing antioxidant properties.

-

UV Absorption : Conjugated π-system with hydroxyls absorbs UV-B/C radiation (280–320 nm) .

-

Derivatization : Susceptible to O-prenylation or glycosylation in plant secondary metabolism .

Stabilization and Degradation Pathways

科学研究应用

Biological Activities

Antioxidant Properties

Research indicates that 2,3',4,6-tetrahydroxybenzophenone exhibits potent antioxidant activity. Its ability to scavenge free radicals makes it a candidate for use in health supplements and cosmetic formulations aimed at reducing oxidative stress and skin damage .

Anticancer Potential

Several studies have demonstrated the compound's potential in cancer therapy. For instance, it has been shown to induce apoptosis in cancer cell lines such as Huh7 (hepatocellular carcinoma), suggesting its utility in developing novel anticancer agents . The compound's mechanism involves the modulation of cellular signaling pathways that lead to programmed cell death.

Industrial Applications

Photostabilizers

One of the primary applications of this compound is as a photostabilizer in plastics and coatings. Its ability to absorb ultraviolet light protects materials from degradation due to UV exposure, which is critical in industries such as automotive and construction .

Microelectronics

In the microelectronics industry, it serves as an intermediate for synthesizing photoresists used in photolithography processes. The demand for this compound has surged due to the rapid growth of the semiconductor industry .

Agricultural Uses

The compound also finds applications as a plant growth regulator. It has been reported to influence the biosynthesis of secondary metabolites in plants, which can enhance their resistance to environmental stresses .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging activity and ferric reducing antioxidant power). Results showed significant scavenging activity comparable to established antioxidants like ascorbic acid. This positions the compound as a promising ingredient in nutraceutical formulations aimed at combating oxidative stress-related diseases.

Case Study 2: Photostabilization in Polymers

Another investigation focused on incorporating this compound into poly(methyl methacrylate) (PMMA) films. The study found that films containing this compound exhibited enhanced UV resistance and mechanical properties compared to control samples without additives. This suggests its potential for improving the longevity and durability of polymer products exposed to sunlight.

作用机制

The mechanism of action of 2,3’,4,6-Tetrahydroxybenzophenone involves its conversion to xanthones through oxidative phenol coupling. Cytochrome P450 enzymes catalyze this reaction, which requires NADPH and oxygen. The resulting xanthones exhibit biological activities by interacting with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation .

相似化合物的比较

2,2’,4,4’-Tetrahydroxybenzophenone: Used as a UV filter in sunscreens and cosmetics.

2,3’,4,4’,6-Pentahydroxybenzophenone: Another intermediate in xanthone biosynthesis.

Uniqueness: 2,3’,4,6-Tetrahydroxybenzophenone is unique due to its specific role in the biosynthesis of xanthones. Unlike other benzophenones, it undergoes regioselective oxidative phenol coupling, leading to the formation of distinct xanthone isomers. This specificity makes it a valuable compound in natural product chemistry and pharmacology .

生物活性

2,3',4,6-Tetrahydroxybenzophenone (THBP) is a naturally occurring compound found in various plant species, particularly within the families Hypericaceae and Gentianaceae. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties. This article reviews the biosynthesis, biological activities, and relevant case studies associated with THBP.

Biosynthesis of this compound

The biosynthesis of THBP occurs through the shikimate pathway and involves several enzymatic reactions. Key steps include:

- Precursor Formation : The biosynthesis begins with either L-phenylalanine or 3-hydroxybenzoic acid as precursors.

- Enzymatic Reactions :

Antioxidant Activity

THBP exhibits significant antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in biological systems. Research indicates that THBP can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Anti-inflammatory Activity

Studies have demonstrated that THBP possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its potential therapeutic applications in inflammatory diseases .

Anticancer Activity

THBP has shown promising anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, research has indicated that THBP can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase .

Antibacterial Activity

The antibacterial properties of THBP have been evaluated against several pathogenic bacteria. It has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial growth .

Case Studies and Research Findings

Several studies have explored the biological activities of THBP:

- Study on Antioxidant Properties : A study conducted by Ngawhirunpat et al. (2010) highlighted the ability of THBP to scavenge free radicals effectively and suggested its potential use in skin-protective formulations .

- Research on Anticancer Effects : Liu et al. (2020) reported that THBP exhibited cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates. The study emphasized its potential as a natural anticancer agent .

- Investigation into Antibacterial Effects : A recent study published in 2022 demonstrated that THBP inhibited the growth of pathogenic bacteria through membrane disruption and interference with metabolic processes .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Strong | Free radical scavenging |

| Anti-inflammatory | Moderate | Inhibition of cytokines and COX-2 |

| Anticancer | Significant | Induction of apoptosis and cell cycle arrest |

| Antibacterial | Effective | Disruption of bacterial membranes |

属性

IUPAC Name |

(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRYPHZJTWQLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331553 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-33-0 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。